[(3-Bromothiophen-2-yl)methyl](2-ethoxyethyl)amine
Description
(3-Bromothiophen-2-yl)methylamine is a bromothiophene-derived amine with the molecular formula C₈H₁₃BrNOS and a molecular weight of 266.16 g/mol. The compound features a 3-bromothiophene ring linked via a methylene group to a 2-ethoxyethylamine moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery.
The ethoxy group enhances solubility in polar solvents compared to bulkier substituents, while the bromothiophene moiety provides a reactive site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings).
Properties
Molecular Formula |
C9H14BrNOS |
|---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C9H14BrNOS/c1-2-12-5-4-11-7-9-8(10)3-6-13-9/h3,6,11H,2,4-5,7H2,1H3 |
InChI Key |
RZNOYILQHZHSFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=C(C=CS1)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Thiophene
- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)
- Solvent: Carbon tetrachloride (CCl₄) or chloroform (CHCl₃)
- Temperature: 0°C to 25°C
- Duration: 1–2 hours
Thiophene is brominated using Br₂ in the presence of a radical initiator or light to selectively produce 3-bromothiophene. The reaction is typically carried out under controlled temperature to prevent polybromination. The process is summarized as:
Thiophene + Br₂ → 3-Bromothiophene
Functionalization at the 2-Position
Formylation or Similar Electrophilic Substitution:
- Reagents: Formaldehyde derivatives or formylating agents such as paraformaldehyde under acidic or basic conditions.
- Alternative methods include Vilsmeier-Haack formylation, which introduces a formyl group at the 2-position of bromothiophene.
- Solvent: DMF or acetic acid
- Catalyst: POCl₃ or DMF (for Vilsmeier-Haack)
- Temperature: 0°C to room temperature
This step introduces a formyl group, yielding 3-bromo-2-formylthiophene, which serves as a precursor for subsequent amination.
Reductive Amination to Introduce the (2-Ethoxyethyl)amine Group
- Reagents: 2-Ethoxyethylamine (as the amine source), sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a catalyst (e.g., Pd/C)
- Solvent: Methanol or ethanol
- Temperature: Ambient to mild heating (~25–50°C)
The aldehyde intermediate reacts with 2-ethoxyethylamine to form an imine, which is then reduced to the corresponding amine:
3-Bromo-2-formylthiophene + 2-Ethoxyethylamine → [(3-Bromothiophen-2-yl)methyl](2-ethoxyethyl)amine
- Reductive amination is a well-established method for installing aminoalkyl groups onto aromatic aldehydes, with high yields and selectivity.
Industrial Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency, especially for handling brominating agents and reactive intermediates. Purification typically involves column chromatography or recrystallization, optimized for high purity and yield.
Data Table of Preparation Methods
Research Findings and Supporting Literature
- Bromination of heteroaromatic compounds like thiophene is regioselective under controlled radical conditions, as outlined in bromination reaction reviews.
- Formylation techniques such as Vilsmeier-Haack are effective for selective substitution at the 2-position.
- Reductive amination using sodium cyanoborohydride provides high yields and functional group tolerance, suitable for complex heteroaryl derivatives.
Notes and Recommendations
- Reaction conditions must be carefully optimized to prevent over-bromination or poly-substitution.
- Purification steps are critical to remove residual bromine and by-products, ensuring compound purity for subsequent applications.
- Safety protocols should be strictly followed due to the toxic and corrosive nature of brominating agents and reagents involved.
Chemical Reactions Analysis
Types of Reactions
(3-Bromothiophen-2-yl)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones, and the amine group can be reduced to the corresponding amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium thiolate or potassium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Coupling: Aryl or vinyl-substituted thiophenes.
Scientific Research Applications
(3-Bromothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3-Bromothiophen-2-yl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and ethoxyethylamine groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key structural features and properties of (3-Bromothiophen-2-yl)methylamine with related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Properties/Applications | References |
|---|---|---|---|---|---|
| (3-Bromothiophen-2-yl)methylamine | C₈H₁₃BrNOS | 266.16 | 2-ethoxyethyl | Intermediate in organic synthesis; moderate polarity | |
| (3-Bromothiophen-2-yl)methylamine | C₈H₁₂BrNOS | 250.16 | 2-methoxyethyl | Higher polarity due to shorter alkoxy chain; lower solubility in non-polar solvents | |
| (3-Bromothiophen-2-yl)methylamine | C₉H₁₄BrNS | 248.18 | tert-butyl | Steric hindrance reduces nucleophilic reactivity; potential for slow-release formulations | |
| [(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine | C₁₁H₁₇BrN₂OS | 329.24 | morpholin-4-yl ethyl | Enhanced aqueous solubility; potential CNS activity due to morpholine’s H-bonding capacity | |
| Bis(2-ethoxyethyl)amine (from HN-0 reaction) | C₈H₁₉NO₂ | 161.24 | Bis(2-ethoxyethyl) | High reactivity in nucleophilic substitutions; used as a nitrogen mustard analog |
Key Observations :
- Ethoxy vs. Methoxy Groups : The ethoxy substituent in the target compound provides a balance between solubility and lipophilicity compared to the smaller methoxy group, which increases polarity but reduces membrane permeability .
- Steric Effects : Bulky substituents like tert-butyl () hinder reaction rates in nucleophilic substitutions, whereas morpholine derivatives () improve solubility and bioactivity .
Biological Activity
The compound (3-Bromothiophen-2-yl)methylamine is a derivative of thiophene, a heterocyclic aromatic compound known for its diverse biological activities. The presence of bromine and an ethoxyethylamine group enhances its potential for various pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for (3-Bromothiophen-2-yl)methylamine is C11H14BrN, with a molecular weight of approximately 264.18 g/mol. The compound features a bromine atom at the 3-position of the thiophene ring, which significantly influences its reactivity and biological activity. The ethoxyethylamine group contributes to its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H14BrN |
| Molecular Weight | 264.18 g/mol |
| Structural Characteristics | Bromine at 3-position; Ethoxyethylamine group |
Mechanisms of Biological Activity
Research indicates that compounds containing thiophene rings often exhibit significant biological activities due to their ability to interact with various biological targets. The mechanisms by which (3-Bromothiophen-2-yl)methylamine exerts its effects may include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially disrupting microbial cell membranes and inhibiting growth.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation, particularly against various carcinoma cell lines.
- Neurotransmitter Modulation : The amine functional group allows for interactions with neurotransmitter receptors, potentially influencing signaling pathways relevant to mood and cognition.
Case Studies and Research Findings
Several studies have explored the biological activity of thiophene derivatives, including those structurally related to (3-Bromothiophen-2-yl)methylamine:
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of thiophene derivatives reported that certain compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Anticancer Activity : In vitro assays demonstrated that derivatives of bromothiophenes could inhibit the proliferation of human cancer cell lines such as HeLa and A549. For instance, one derivative showed an IC50 value of 150 µM against HeLa cells.
- Neuropharmacology : Research has indicated that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating depression and anxiety disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (3-Bromothiophen-2-yl)methylamine, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (4-Bromothiophen-2-yl)methylamine | Bromine at 4-position; Phenylethyl group | Enhanced anticancer activity due to phenylethyl moiety |
| (5-Bromothiophen-2-yl)methylamine | Bromine at 5-position; Methoxyethyl group | Different electronic properties affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
